2-(4-HYDROXY-2-OXO-1,2-DIHYDRO-3-QUINOLINYL)-N~1~,N~1~-DIISOPROPYLACETAMIDE
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Overview
Description
2-(4-HYDROXY-2-OXO-1,2-DIHYDRO-3-QUINOLINYL)-N~1~,N~1~-DIISOPROPYLACETAMIDE is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-HYDROXY-2-OXO-1,2-DIHYDRO-3-QUINOLINYL)-N~1~,N~1~-DIISOPROPYLACETAMIDE typically involves multiple steps. One common method involves the condensation of 4-hydroxyquinoline-2-one with diisopropylamine and acetic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. Additionally, the use of automated systems can reduce the risk of human error and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(4-HYDROXY-2-OXO-1,2-DIHYDRO-3-QUINOLINYL)-N~1~,N~1~-DIISOPROPYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group can be reduced to form a hydroxyl group.
Substitution: The hydrogen atoms on the quinoline ring can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Halogenated or alkylated quinoline derivatives.
Scientific Research Applications
2-(4-HYDROXY-2-OXO-1,2-DIHYDRO-3-QUINOLINYL)-N~1~,N~1~-DIISOPROPYLACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(4-HYDROXY-2-OXO-1,2-DIHYDRO-3-QUINOLINYL)-N~1~,N~1~-DIISOPROPYLACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(4-HYDROXY-2-OXO-1,2-DIHYDRO-3-QUINOLINYL)DODECANAMIDE
- METHYL 4-({2-[(4-HYDROXY-2-OXO-1,2-DIHYDRO-3-QUINOLINYL)CARBONYL]HYDRAZINO}SULFONYL)PHENYLCARBAMATE
- N-(4-HYDROXY-2-OXO-1,2-DIHYDRO-3-QUINOLINYL)HEXADECANAMIDE
Uniqueness
2-(4-HYDROXY-2-OXO-1,2-DIHYDRO-3-QUINOLINYL)-N~1~,N~1~-DIISOPROPYLACETAMIDE is unique due to its specific functional groups and structural configuration. This uniqueness allows it to interact with different molecular targets and exhibit distinct biological activities compared to other similar compounds.
Properties
IUPAC Name |
2-(4-hydroxy-2-oxo-1H-quinolin-3-yl)-N,N-di(propan-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-10(2)19(11(3)4)15(20)9-13-16(21)12-7-5-6-8-14(12)18-17(13)22/h5-8,10-11H,9H2,1-4H3,(H2,18,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWKZEMSAMLBLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)CC1=C(C2=CC=CC=C2NC1=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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